molecular formula C13H8OS B185424 Dibenzo[b,d]thiophene-4-carbaldehyde CAS No. 23985-81-1

Dibenzo[b,d]thiophene-4-carbaldehyde

Cat. No.: B185424
CAS No.: 23985-81-1
M. Wt: 212.27 g/mol
InChI Key: XESZAOMRYLSHOM-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophene-4-carbaldehyde: is an organic compound with the molecular formula C₁₃H₈OS It is a derivative of dibenzothiophene, featuring an aldehyde functional group at the 4-position

Scientific Research Applications

Chemistry:

    Organic Synthesis: Dibenzo[b,d]thiophene-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structural framework is explored for the design of novel therapeutic agents, particularly in the field of oncology and antimicrobial research.

Industry:

    Chemical Manufacturing: It serves as a building block in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldehyde Functionalization: One common method involves the functionalization of dibenzothiophene through formylation reactions. This can be achieved using reagents such as or in the presence of a catalyst like .

    Oxidation of Methyl Derivatives: Another approach is the oxidation of 4-methyldibenzothiophene using oxidizing agents like or to introduce the aldehyde group.

Industrial Production Methods: Industrial production methods for dibenzo[b,d]thiophene-4-carbaldehyde are typically based on scalable versions of the synthetic routes mentioned above. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of high-efficiency catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenzo[b,d]thiophene-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like .

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as or .

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for formylation reactions.

Major Products:

    Oxidation: Dibenzo[b,d]thiophene-4-carboxylic acid.

    Reduction: Dibenzo[b,d]thiophene-4-methanol.

    Substitution: Various substituted dibenzo[b,d]thiophene derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of dibenzo[b,d]thiophene-4-carbaldehyde largely depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would be determined by the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    Dibenzothiophene: Lacks the aldehyde functional group but shares the same core structure.

    Dibenzo[b,d]thiophene-4-carboxylic acid: An oxidized form of dibenzo[b,d]thiophene-4-carbaldehyde.

    Dibenzo[b,d]thiophene-4-methanol: A reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

dibenzothiophene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESZAOMRYLSHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348891
Record name dibenzo[b,d]thiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23985-81-1
Record name dibenzo[b,d]thiophene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23985-81-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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